Ethyl 1H-benzo[d]imidazole-7-carboxylate
Overview
Description
Ethyl 1H-benzo[d]imidazole-7-carboxylate is a compound with the CAS Number: 167487-83-4 and a molecular weight of 190.2 . It has the IUPAC name ethyl 1H-benzimidazole-7-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves the reaction of 1H-benzimidazole-4-carboxylic acid in ethanol combined with saturated ethanolic hydrochloric acid solution and refluxed for 15 hours .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate is represented by the linear formula C10H10N2O2 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Imidazole, the core structure of Ethyl 1H-benzo[d]imidazole-7-carboxylate, is known to show both acidic and basic properties . It is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
Ethyl 1H-benzo[d]imidazole-7-carboxylate is a solid at room temperature . It has a boiling point of 417.6°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .
Scientific Research Applications
Quorum Sensing Inhibition
Specific Scientific Field
Biochemistry and Microbial Pathogenesis
Summary
Quorum sensing (QS) is a communication system used by bacteria to coordinate gene expression based on population density. Ethyl 1H-benzo[d]imidazole-7-carboxylate derivatives have been investigated for their potential to inhibit QS, particularly targeting virulence factors in pathogenic bacteria.
Methods of Application
Results and Outcomes
- PqsR Inhibition : Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to reduced transcription of the pqsA-lux genes and ultimately a reduction in luminescence readout .
Blood-Brain Barrier Penetration
Specific Scientific Field
Pharmacology and Drug Delivery
Summary
Ethyl 1H-benzo[d]imidazole-7-carboxylate derivatives have been evaluated for their ability to cross the blood-brain barrier (BBB). BBB penetration is crucial for potential central nervous system (CNS) drug candidates.
Methods of Application
Results and Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1H-benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROFVBTDWNLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525099 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-benzo[d]imidazole-7-carboxylate | |
CAS RN |
167487-83-4 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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